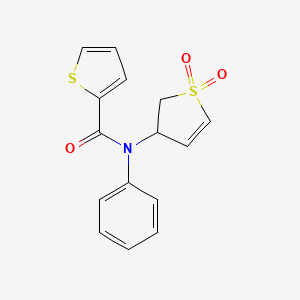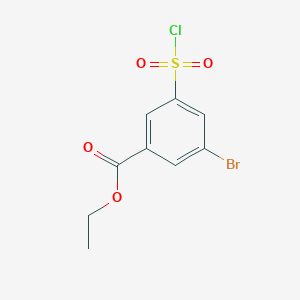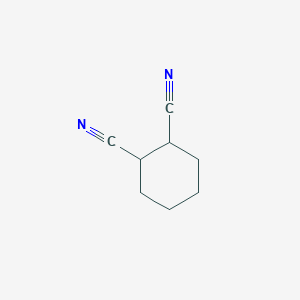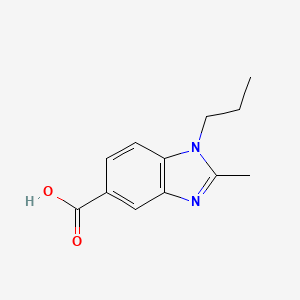
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-2-thiophenecarboxamide is a complex organic compound characterized by the presence of thiophene rings and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-2-thiophenecarboxamide typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of thiophene-2-carboxylic acid, which is reacted with phenylamine in the presence of a dehydrating agent to form the desired carboxamide. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism by which N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-2-thiophenecarboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3S)-1,1-Dioxido-2,3-dihydro-3-thiophenyl]-4-nitrobenzamide
- N-[(3S)-1,1-Dioxido-2,3-dihydro-3-thiophenyl]-3,4-dimethoxybenzenesulfonamide
- N-[(3S)-1,1-Dioxido-2,3-dihydro-3-thiophenyl]-N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-2-thiophenecarboxamide stands out due to its unique combination of thiophene rings and a carboxamide group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-15(14-7-4-9-20-14)16(12-5-2-1-3-6-12)13-8-10-21(18,19)11-13/h1-10,13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSTSAEUHWSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)

![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)
![4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2489516.png)

![N-(3-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2489520.png)


![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489525.png)

![4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
